(E)-N'-(9-((2R,3R,4R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide
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Overview
Description
(E)-N’-(9-((2R,3R,4R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of (E)-N’-(9-((2R,3R,4R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the tert-butyldimethylsilyl group. Subsequent steps involve the addition of the bis(4-methoxyphenyl)(phenyl)methoxy group and the formation of the purine ring. The final step includes the formation of the formimidamide group.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or removed entirely.
Hydrolysis: The formimidamide group can undergo hydrolysis to form the corresponding amine and formic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N’-(9-((2R,3R,4R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Compared to other similar compounds, (E)-N’-(9-((2R,3R,4R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include other purine derivatives and tetrahydrofuran-containing molecules, but none possess the exact same structure and properties.
Properties
Molecular Formula |
C40H50N6O7Si |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C40H50N6O7Si/c1-39(2,3)54(8,9)53-34-33(47)31(52-37(34)46-25-41-32-35(46)43-38(44-36(32)48)42-24-45(4)5)23-51-40(26-13-11-10-12-14-26,27-15-19-29(49-6)20-16-27)28-17-21-30(50-7)22-18-28/h10-22,24-25,31,33-34,37,47H,23H2,1-9H3,(H,43,44,48)/b42-24+/t31?,33-,34-,37-/m1/s1 |
InChI Key |
QLIITSYHYKRUSO-NZMSPFHGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](C(O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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